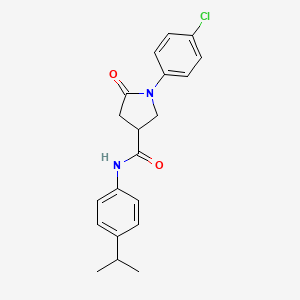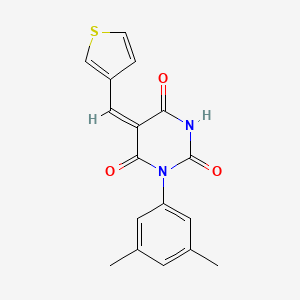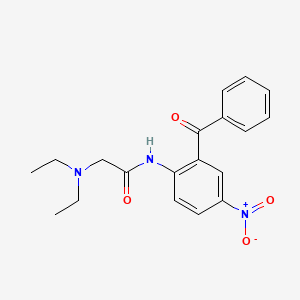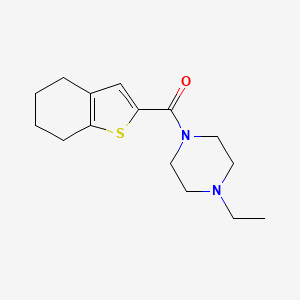![molecular formula C21H28O4 B4900657 2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMTB and is a member of the group of chemicals known as arylalkyl ether derivatives. DMTB has been studied extensively for its potential use in drug development, as well as in the fields of materials science and organic chemistry.
Mechanism of Action
The mechanism of action of DMTB is not fully understood. However, it is thought to work by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DMTB has been shown to have anti-inflammatory and antimicrobial effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of certain enzymes involved in the inflammatory response. DMTB has also been shown to have antimicrobial effects against a variety of bacterial strains.
Advantages and Limitations for Lab Experiments
DMTB has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to have low toxicity, making it a safe compound to work with.
One limitation of DMTB is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results. Additionally, DMTB has only been studied in a limited number of disease models, so its potential applications may be limited.
Future Directions
There are several future directions for research on DMTB. One area of interest is its potential use in drug development. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various inflammatory diseases.
Another area of interest is its potential use in materials science. Further studies are needed to determine its properties and potential applications in electronic devices.
Overall, DMTB is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of DMTB involves the reaction of 2,6-dimethoxyphenol with 1,3,4-trimethylbenzene in the presence of a base, such as potassium carbonate. The resulting product is then reacted with 4-chlorobutyl ether to form the final compound, 2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene. This synthesis method has been optimized to produce high yields of pure DMTB.
Scientific Research Applications
DMTB has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis. DMTB has also been shown to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.
In addition to its potential use in drug development, DMTB has also been studied for its applications in materials science. It has been shown to have excellent thermal stability and has been studied as a potential material for use in electronic devices.
properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-15-11-12-16(2)20(17(15)3)24-13-6-7-14-25-21-18(22-4)9-8-10-19(21)23-5/h8-12H,6-7,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCZKDWSCIILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)


![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)


![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)